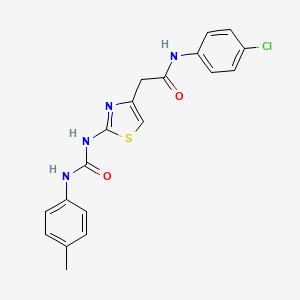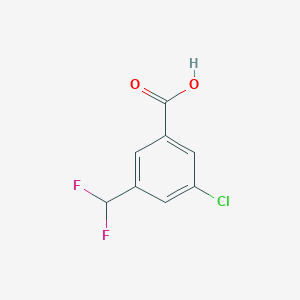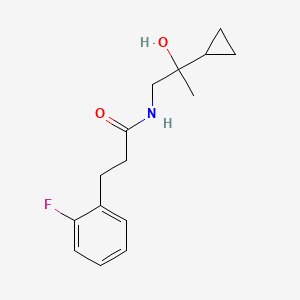
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Urea Formation: The p-tolyl group is introduced through a reaction with an isocyanate to form the urea linkage.
Final Coupling: The final step involves coupling the thiazole derivative with the 4-chlorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the p-tolyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.
Biology
In biological research, thiazole derivatives are often studied for their potential as antimicrobial, antifungal, or anticancer agents. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new polymers, coatings, or other materials with specialized properties.
Mecanismo De Acción
The mechanism of action for “N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.
Urea Derivatives: Compounds such as phenylurea, thiourea, and carbamates.
Uniqueness
What sets “N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” apart is its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-2-6-15(7-3-12)22-18(26)24-19-23-16(11-27-19)10-17(25)21-14-8-4-13(20)5-9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPGRQDGHUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B2728980.png)
![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2728981.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)


![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)
![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
